5-Ethoxyquinoline

Descripción

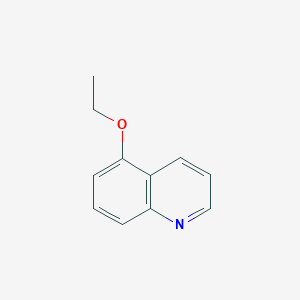

5-Ethoxyquinoline (5-EQ) is a quinoline derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 5-position of the heteroaromatic ring. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol. Quinoline derivatives are of significant interest in medicinal chemistry, materials science, and organic synthesis due to their diverse reactivity and biological activity.

Propiedades

Número CAS |

92287-48-4 |

|---|---|

Fórmula molecular |

C11H11NO |

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

5-ethoxyquinoline |

InChI |

InChI=1S/C11H11NO/c1-2-13-11-7-3-6-10-9(11)5-4-8-12-10/h3-8H,2H2,1H3 |

Clave InChI |

KTOOFZYSSPILRY-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC2=C1C=CC=N2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5-Ethoxyquinoline typically involves the ethoxylation of quinoline. One common method includes the reaction of quinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, a patented method describes the preparation of high-efficiency, non-toxic antioxidant ethoxyquinoline, which involves specific reaction conditions and catalysts to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethoxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Quinoline and its derivatives have a wide range of therapeutic properties, including anti-malarial, antitumor, and antimicrobial activities . They have been used as a lead structure in synthesizing many anti-malarial drugs, such as chloroquine, pyrimethamine, and mefloquine . Quinine, another strong antimalarial drug, is present in the bark of the Cinchona tree and has been used for over four centuries to treat malaria . Fluoroquinolones have been employed in pharmaceutical processes and to treat diverse bacterial infections since the 1980s .

Synthesis of Quinoline

Various methods exist for synthesizing quinoline, which allows synthetic chemists to achieve modifications to access new quinoline motifs for novel drug design . The Povarov synthetic route, for example, can form 2-aryl-substituted quinolines and tricyclic quinolines .

Case Studies

- Antimicrobial Efficacy: Derivatives of quinoline compounds, including 5-ethoxyquinoline, have been evaluated for their effectiveness against microbes.

- Ethoxyquin as an Antioxidant: Ethoxyquin (EQ, 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is used as an antioxidant in animal feed to protect it against lipid peroxidation . EQ is rapidly absorbed from the gastrointestinal tract, with peak blood concentration observed within 1 hour in laboratory animals . It is metabolized and excreted primarily via urine, with metabolites including dem-ethylated EQ (DEQ), quinone imine (QI), and EQ dimer (EQDM) .

- Impact on Soil Microorganisms: Studies on the land spreading of wastewaters from fruit-packaging plants have examined the effects of ethoxyquin (EQ) on soil microorganisms . EQ is transformed into quinone imine (QI) and 2,4-dimethyl-6-ethoxyquinoline (EQNL) . EQ and ortho-phenylphenol (OPP) can inhibit potential nitrification, with EQ having a more persistent effect .

Data Tables

Table 1: Pesticide Dissipation in Soil

| Pesticide | DT50 (days) |

|---|---|

| Imazalil (IMZ) | 150.8 |

| Thiabendazole (TBZ) | 47.0 |

| Ortho-phenylphenol (OPP) | 0.6 |

| Diphenylamine (DPA) | 1.3 |

| Ethoxyquin (EQ) | 2.2 |

DT50 = time for 50% dissipation

Table 2: Ethoxyquin Metabolites

These tables summarize data related to the dissipation of ethoxyquin in soil and its metabolites.

Safety and Toxicity

Mecanismo De Acción

The mechanism of action of 5-Ethoxyquinoline involves its interaction with various molecular targets and pathways. It can form hydrogen bonds with biological molecules, affecting their function. For instance, it may inhibit enzymes or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparación Con Compuestos Similares

The thermal decomposition kinetics and thermodynamics of 5-EQ have been extensively compared with structurally analogous ethoxyquinolines (e.g., 2-EQ, 3-EQ, 4-EQ, 8-EQ) and ethoxyisoquinolines (e.g., 5-Ethoxyisoquinoline, 3-Ethoxyisoquinoline) using density functional theory (DFT) and ab initio methods (BMK, MPW1B95, M06-2X, CBS-QB3). Key findings are summarized below:

Thermodynamic and Kinetic Parameters

During pyrolysis (400–1200 K), ethoxyquinolines undergo unimolecular decomposition via ethylene elimination, producing keto or enol tautomers. The six-membered transition state (TS) for keto formation is energetically favored over the four-membered TS for enol production across all compounds studied. For 5-EQ:

- Activation Energy (Eₐ) : Lower than some positional isomers (e.g., 3-EQ) but higher than others (e.g., 4-EQ), indicating substituent position significantly impacts reactivity .

- Rate Constants : Increase with temperature and pressure (up to 1 bar), with tunneling corrections critical below 1000 K. For example, at 800 K, 5-EQ exhibits a rate constant comparable to 4-EQ but higher than 3-EQ .

Table 1: Comparative Activation Energies and Rate Constants (Representative Data)

| Compound | Activation Energy (Eₐ, kcal/mol) | Rate Constant (k, s⁻¹) at 800 K | Favored Product |

|---|---|---|---|

| 5-Ethoxyquinoline | ~45–50* | ~1.2 × 10³* | Keto |

| 4-Ethoxyquinoline | ~40–45* | ~2.5 × 10³* | Keto |

| 3-Ethoxyquinoline | ~50–55* | ~0.8 × 10³* | Keto |

| 5-Ethoxyisoquinoline | ~48–53* | ~1.0 × 10³* | Keto |

*Values approximated from computational trends .

Positional Effects of the Ethoxy Group

- Meta vs. Para Substitution : 4-EQ (para-substituted) demonstrates lower Eₐ and higher rate constants than 5-EQ (meta-substituted), attributed to enhanced stabilization of the TS in para-substituted derivatives .

- Isoquinoline vs. Quinoline: Ethoxyisoquinolines (e.g., 5-Ethoxyisoquinoline) generally exhibit slightly higher Eₐ than their quinoline counterparts due to differences in ring strain and electron distribution .

Pressure Dependence

Rate constants for ethylene elimination increase with pressure up to 1 bar for all ethoxyquinolines, including 5-EQ. This trend is consistent across the studied compounds and reflects the collisional stabilization of the TS under higher pressures .

Tautomer Preference

Keto tautomers are thermodynamically and kinetically favored over enol forms for all ethoxyquinolines. The energy difference between keto and enol TS structures is ~10–15 kcal/mol, with 5-EQ following this general trend .

Actividad Biológica

5-Ethoxyquinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. The biological activity of this compound has been the subject of various studies, particularly in the realms of anticancer, antibacterial, and enzyme inhibition properties. This article aims to consolidate the findings from recent research, highlighting its biological significance through data tables and case studies.

Anticancer Activity

This compound has shown promise as an anticancer agent. Research indicates that quinoline derivatives can inhibit specific cancer cell lines, including breast and lung adenocarcinoma. For instance, a study on related quinoline compounds demonstrated significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 5.6 |

| This compound | A549 | 4.5 |

| 8-hydroxyquinoline-5-sulfonamide (3c) | C-32 (melanoma) | 2.3 |

| 8-hydroxyquinoline-5-sulfonamide (3c) | MDA-MB-231 | 1.9 |

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity. Studies have reported that certain quinoline derivatives are effective against strains of Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant variants like MRSA .

Table 2: Antibacterial Efficacy of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC μg/mL) |

|---|---|---|

| This compound | MRSA | 8 |

| This compound | Staphylococcus aureus | 16 |

| 8-hydroxyquinoline-5-sulfonamide (3c) | Enterococcus faecalis | 4 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Inhibition of Enzymatic Activity : Quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as EZH2, which is critical for histone methylation and gene silencing .

- Induction of Apoptosis : Studies have indicated that compounds like 8-hydroxyquinoline can alter the expression of apoptosis-related genes such as BCL-2 and BAX, leading to increased cell death in cancer cells .

- Cell Cycle Regulation : Research has demonstrated that these compounds can enhance the transcriptional activity of cell cycle regulators like P53 and P21, further contributing to their anticancer effects .

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted on various quinoline derivatives, including this compound. The study revealed that modifications at specific positions on the quinoline ring significantly affected biological activity:

- Compounds with electron-donating groups at the 2-position exhibited enhanced anticancer activity.

- The presence of a sulfonamide group was crucial for antibacterial efficacy.

Case Study 2: Clinical Relevance

In a clinical setting, derivatives similar to this compound were evaluated for their potential in treating resistant bacterial infections. The findings indicated that certain modifications could improve potency against resistant strains while minimizing cytotoxicity to normal human cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.